molecular formula C19H19NO5 B5559182 ETHYL 1-ETHYL-5-(FURAN-2-CARBONYLOXY)-2-METHYL-1H-INDOLE-3-CARBOXYLATE

ETHYL 1-ETHYL-5-(FURAN-2-CARBONYLOXY)-2-METHYL-1H-INDOLE-3-CARBOXYLATE

Cat. No.: B5559182
M. Wt: 341.4 g/mol
InChI Key: DIVMJJQCBPVNJU-UHFFFAOYSA-N
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Description

ETHYL 1-ETHYL-5-(FURAN-2-CARBONYLOXY)-2-METHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that features a unique structure combining an indole core with furan and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-ETHYL-5-(FURAN-2-CARBONYLOXY)-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the esterification of 1-ethyl-2-methyl-1H-indole-3-carboxylic acid with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for consistent production quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-ETHYL-5-(FURAN-2-CARBONYLOXY)-2-METHYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, forming N-substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: N-substituted indole derivatives.

Scientific Research Applications

ETHYL 1-ETHYL-5-(FURAN-2-CARBONYLOXY)-2-METHYL-1H-INDOLE-3-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.

    Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 1-ETHYL-5-(FURAN-2-CARBONYLOXY)-2-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The indole core can bind to protein receptors, modulating their activity. The furan and ester functionalities may enhance the compound’s ability to penetrate cell membranes, facilitating its biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-(ACETYLOXYMETHYL)FURAN-2-CARBOXYLATE: Shares the furan and ester functionalities but lacks the indole core.

    ETHYL 5-(FURAN-2-CARBONYLOXY)-2-(4-METHOXYPHENYL)-1-BENZOFURAN-3-CARBOXYLATE: Contains a benzofuran core instead of an indole core.

Uniqueness

ETHYL 1-ETHYL-5-(FURAN-2-CARBONYLOXY)-2-METHYL-1H-INDOLE-3-CARBOXYLATE is unique due to its combination of an indole core with furan and ester functionalities, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 1-ethyl-5-(furan-2-carbonyloxy)-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-4-20-12(3)17(19(22)23-5-2)14-11-13(8-9-15(14)20)25-18(21)16-7-6-10-24-16/h6-11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVMJJQCBPVNJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC(=O)C3=CC=CO3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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